molecular formula C12H20N4O2 B13202230 N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide

Cat. No.: B13202230
M. Wt: 252.31 g/mol
InChI Key: WAIBVJCHABKGAZ-UHFFFAOYSA-N
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Description

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring attached to an acetamide group, with an oxadiazole ring substituted with an ethylaminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The ethylaminomethyl group is then introduced via nucleophilic substitution reactions. Finally, the cyclopentyl ring is attached to the acetamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide
  • N-[1-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide
  • N-[1-[5-(butylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide

Uniqueness

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide is unique due to its specific substitution pattern and the presence of the ethylaminomethyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide

InChI

InChI=1S/C12H20N4O2/c1-3-13-8-10-14-11(16-18-10)12(15-9(2)17)6-4-5-7-12/h13H,3-8H2,1-2H3,(H,15,17)

InChI Key

WAIBVJCHABKGAZ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=NO1)C2(CCCC2)NC(=O)C

Origin of Product

United States

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